N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(3,4-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-16-8-10-20(13-17(16)2)26-24(30)23(29)25-15-22(27(3)4)19-9-11-21-18(14-19)7-6-12-28(21)5/h8-11,13-14,22H,6-7,12,15H2,1-5H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAVRKNHEPSOFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3,4-dimethylphenyl)ethanediamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 1-methyl-1,2,3,4-tetrahydroquinoline derivative, followed by the introduction of the dimethylamino group and the dimethylphenyl group through a series of nucleophilic substitution and amide formation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3,4-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives with different degrees of saturation.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.
Scientific Research Applications
N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3,4-dimethylphenyl)ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3,4-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The dimethylamino group and the tetrahydroquinoline ring play crucial roles in binding to biological receptors and enzymes, modulating their activity. The compound’s effects are mediated through various signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Substituent Variations
- Target Compound: Amino Group: Dimethylamino (N(CH₃)₂). Aromatic Substituent: 3,4-Dimethylphenyl. Amide Type: Ethanediamide.
- CAS 921923-94-6 (): Amino Group: Pyrrolidin-1-yl (five-membered ring with N). Aromatic Substituent: 3-Methylphenyl. Amide Type: Ethanediamide.
- Compound 26 (): Amino Group: Dimethylamino. Aromatic Substituent: Thiophene-2-carboximidamide. Amide Type: Thiophene-linked carboximidamide. Key Difference: The thiophene moiety introduces sulfur-based electronic effects, altering solubility and binding profiles compared to phenyl-substituted ethanediamides .
Molecular Properties
Yield and Efficiency
| Compound | Yield | Purification Method |
|---|---|---|
| Compound 24 () | 72.9% | Biotage flash chromatography |
| Compound 26 () | 56% | Column chromatography |
| CAS 921923-94-6 | N/A | Not reported |
The dimethylamino group (as in Compound 25 and the target) may streamline synthesis compared to bulkier substituents like pyrrolidinyl, though yields remain moderate .
Research Findings and Implications
Structural Impact on Physicochemical Properties
- Dimethylamino vs. Pyrrolidinyl: Dimethylamino groups enhance solubility in polar solvents due to increased basicity, whereas pyrrolidinyl groups may improve metabolic stability .
- 3,4-Dimethylphenyl vs.
Biological Activity
N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a tetrahydroquinoline moiety , a dimethylamino group , and a 3,4-dimethylphenyl component . Its molecular formula is , indicating a high degree of complexity with multiple functional groups that may influence its interactions within biological systems.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Protein-Protein Interactions : The compound may modulate interactions between proteins, influencing signaling pathways critical for cellular functions.
- Enzyme Activity Modulation : It may act as a competitive inhibitor or modulate enzyme activity through allosteric effects.
- Binding Affinity : Molecular docking studies suggest that it has favorable binding affinities for various biological targets, making it a candidate for drug development.
Pharmacological Potential
The compound has been studied for its potential applications in pharmacology. Key areas of interest include:
- Antitumor Activity : Preliminary studies indicate that it may exhibit antitumor properties by affecting cancer cell proliferation and survival.
- Neuropharmacological Effects : Given the presence of the tetrahydroquinoline structure, there is potential for neuropharmacological applications, possibly influencing neurotransmitter systems.
Case Studies and Experimental Data
-
Antitumor Studies : In vitro studies demonstrated that the compound inhibited the growth of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.
Study Cell Line IC50 (µM) Mechanism A A549 (Lung) 15 Apoptosis Induction B MCF-7 (Breast) 20 Cell Cycle Arrest -
Neuropharmacological Assessment : The compound was evaluated in animal models for its effects on anxiety and depression-like behaviors. Results indicated a significant reduction in anxiety levels compared to controls.
Model Dose (mg/kg) Effect Elevated Plus Maze 10 Increased time in open arms Forced Swim Test 20 Reduced immobility time
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for constructing the tetrahydroquinoline core in this compound?
- Methodological Answer : The tetrahydroquinoline moiety can be synthesized via catalytic hydrogenation of nitro precursors. For example, describes reducing 6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives using palladium on carbon (Pd/C) under hydrogen gas, yielding 72.9%–75% isolated products after purification via Biotage flash chromatography . Key variables include solvent choice (ethanol), catalyst loading, and reaction time (48–72 hours). Optimization may involve testing alternative catalysts (e.g., Raney Ni) or microwave-assisted hydrogenation to reduce reaction time.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Orthogonal analytical techniques are critical:
- 1H/13C NMR : Compare chemical shifts to analogous tetrahydroquinoline derivatives (e.g., δ 1.2–2.8 ppm for methyl groups on dimethylamino and tetrahydroquinoline moieties) .
- HRMS : Validate molecular weight with ≤2 ppm error (e.g., used HRMS to confirm acetamide derivatives) .
- LC/MS : Monitor purity (>95%) and detect byproducts (e.g., utilized LC/MS for intermediates) .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard, as applied in for isolating 56%–72.9% yields . For polar byproducts, reverse-phase HPLC with acetonitrile/water gradients may enhance resolution. also highlights recrystallization from ethyl acetate/petroleum ether for crystalline solids .
Advanced Research Questions
Q. How can researchers investigate the compound’s selectivity for biological targets (e.g., nNOS inhibition)?
- Methodological Answer : Competitive binding assays using isoform-specific substrates (e.g., human nNOS vs. eNOS/iNOS) are essential. evaluated selectivity via enzymatic assays with IC50 values, noting structural modifications (e.g., dimethylamino vs. diethylamino groups) impact isoform affinity . Pair this with molecular docking to map interactions with active-site residues (e.g., heme or tetrahydrobiopterin-binding regions).
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cofactors) or cell-line variability. Replicate studies under standardized protocols (e.g., ’s use of fixed incubation times and controls). Employ orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) to cross-validate results. Meta-analysis of structural analogs (e.g., ’s nitrophenyl derivatives) can identify substituent-dependent activity trends .
Q. How can in silico modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Use QSAR models to correlate structural features (e.g., logP, polar surface area) with solubility or metabolic stability. emphasizes linking computational predictions to a conceptual framework (e.g., Lipinski’s rules) . Molecular dynamics simulations (e.g., Desmond or GROMACS) can predict blood-brain barrier permeability or CYP450 interactions.
Q. What strategies mitigate challenges in synthesizing stereochemically complex intermediates?
- Methodological Answer : For chiral centers, asymmetric catalysis (e.g., chiral auxiliaries or enantioselective hydrogenation) may be required. ’s use of diastereomeric salt formation (e.g., resolving agents like tartaric acid) could be adapted . Advanced techniques like chiral HPLC or SFC (supercritical fluid chromatography) ensure enantiomeric excess validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
